![molecular formula C24H23N5O4 B2587117 2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876672-63-8](/img/no-structure.png)
2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole derivatives are an important class of heterocyclic compounds that have a wide range of applications in medicinal chemistry . They are key components of many bioactive compounds and are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. One common method involves the condensation of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the substituents attached to the imidazole ring. For example, 2,4-Dimethoxybenzylamine, a related compound, has a molecular weight of 167.21 .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . They can also undergo reactions with various reagents to form substituted imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly depending on their structure. For example, 2,4-Dimethoxybenzylamine has a refractive index of 1.549 and a density of 1.113 g/mL at 25 °C .Mechanism of Action
Future Directions
The field of imidazole chemistry is a very active area of research. Future directions may include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as the exploration of new applications for these compounds in various fields such as pharmaceuticals, agrochemicals, and materials science .
properties
CAS RN |
876672-63-8 |
|---|---|
Product Name |
2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C24H23N5O4 |
Molecular Weight |
445.479 |
IUPAC Name |
2-benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O4/c1-15-13-27-20-21(25-23(27)29(15)18-12-17(32-3)10-11-19(18)33-4)26(2)24(31)28(22(20)30)14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3 |
InChI Key |
RUSCSCZXTAKRTL-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



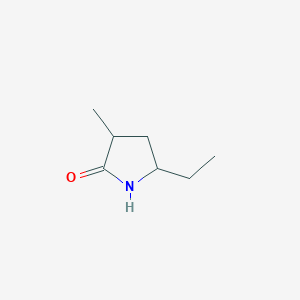
![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)
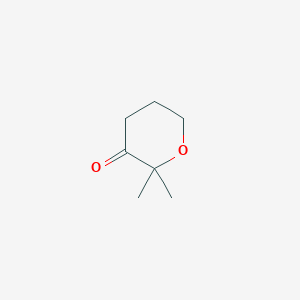
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2587038.png)
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

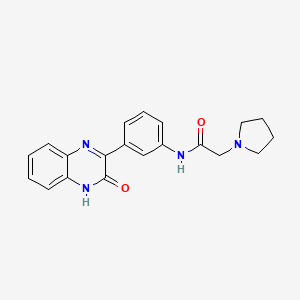
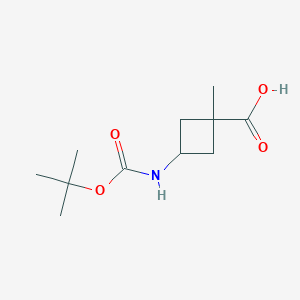
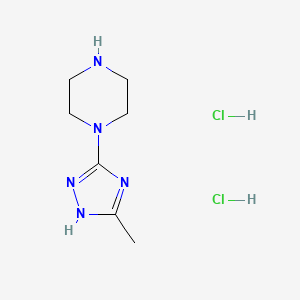
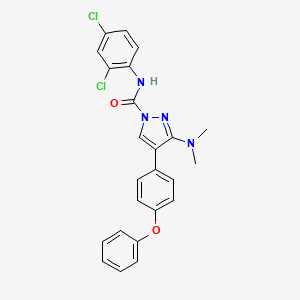
![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)

![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)